4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-
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Overview
Description
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- is a complex organic compound with a unique structure that includes a pyridinone ring and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-methyl-4(1H)-pyridinone with a suitable tetrahydrofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. For example, as a chelating agent, it binds to metal ions, forming stable complexes that can be excreted from the body. This property is particularly useful in treating conditions like iron overload . Additionally, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: This compound shares a similar pyridinone structure but lacks the tetrahydrofuran ring.
4-Hydroxy-1-methyl-2(1H)-quinolone: Another related compound with a quinolone structure instead of a pyridinone ring.
Uniqueness
The uniqueness of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- lies in its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C11H15NO4 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-hydroxy-1-[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C11H15NO4/c1-7-11(15)9(14)4-5-12(7)10-3-2-8(6-13)16-10/h4-5,8,10,13,15H,2-3,6H2,1H3/t8-,10-/m0/s1 |
InChI Key |
ZNUBBTAJPLKMBM-WPRPVWTQSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=CN1[C@@H]2CC[C@H](O2)CO)O |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2CCC(O2)CO)O |
Origin of Product |
United States |
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